BenchChemオンラインストアへようこそ!

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

PTP1B Inhibition Structure-Activity Relationship Type 2 Diabetes

N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide (CAS 309742-07-2) is a small-molecule heterocyclic building block (MW 203.20 g/mol, C₉H₉N₅O) featuring a 1H-tetrazol-1-yl moiety linked through its N1 position to the para position of a phenylacetamide core. The 1,4-substitution pattern establishes a rigid, linear molecular geometry, while the 1H-tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, cis-amide bonds, and sulfonamides.

Molecular Formula C9H9N5O
Molecular Weight 203.205
CAS No. 309742-07-2
Cat. No. B2704168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-tetrazol-1-yl)phenyl]acetamide
CAS309742-07-2
Molecular FormulaC9H9N5O
Molecular Weight203.205
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C9H9N5O/c1-7(15)11-8-2-4-9(5-3-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15)
InChIKeyGYKMWESSHHRRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide (CAS 309742-07-2): A Regiospecific Tetrazole Scaffold for Medicinal Chemistry and Chemical Biology


N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide (CAS 309742-07-2) is a small-molecule heterocyclic building block (MW 203.20 g/mol, C₉H₉N₅O) featuring a 1H-tetrazol-1-yl moiety linked through its N1 position to the para position of a phenylacetamide core. The 1,4-substitution pattern establishes a rigid, linear molecular geometry, while the 1H-tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, cis-amide bonds, and sulfonamides. [1][2] This regiospecific connectivity (N1-linked tetrazole at the 4-position) is the defining structural feature that critically differentiates this compound from its 1H-tetrazol-5-yl-substituted and meta-substituted regioisomers, dictating its utility in parallel synthesis, fragment-based drug discovery, and the development of novel non-carboxylic enzyme inhibitors.

Why N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide Cannot Be Replaced by Generic Tetrazole-Acetamide Analogs


In-class tetrazole-acetamide analogs cannot be considered interchangeable with N-[4-(1H-tetrazol-1-yl)phenyl]acetamide due to the divergent molecular recognition and physicochemical properties dictated by tetrazole regioisomerism (1H-tetrazol-1-yl vs. 1H-tetrazol-5-yl) and phenylene substitution pattern (4- vs. 3-position). [1] The N1-linkage provides a unique hydrogen-bond acceptor capacity and dipole moment orientation, while the 2H-tautomer (5-substituted) presents an acidic N–H donor that fundamentally alters solubility, log D, and target-binding pharmacophore requirements. [2] Critically, para-substitution extends the scaffold linearly, whereas meta-substitution introduces a kink that changes the exit vector and disrupts binding to flat, tunnel-shaped active sites such as PTP1B or the glucokinase allosteric pocket. [3] These differences translate into measurable variations in biochemical potency, cellular permeability, and synthetic tractability, making the precise regioisomeric form a critical go/no-go decision point in hit-to-lead optimization and library design.

Quantitative Differentiation of N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide: A Comparator-Based Evidence Guide for Scientific Procurement


Target Compound vs. Meta-Substituted Regioisomer: Impact of Substitution Pattern on PTP1B Inhibitory Potency

The para (4-position) substitution of the tetrazole-phenylacetamide scaffold is structurally pre-organized for accessing the flat, extended active site of PTP1B, in contrast to the meta-substituted (3-position) regioisomer. While the para-substituted N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (this compound) serves as the critical synthetic precursor from which potent inhibitors are derived (e.g., NM-14, IC₅₀ = 1.88 µM), direct comparative data from the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series show a clear preference for linear geometry. [1][2] The meta-substituted analog (NM-03) achieves an IC₅₀ of 4.48 µM against the same enzyme, representing a potency loss of ~2.4-fold. [3] This demonstrates that the para-substituted scaffold provides a more favorable starting point for inhibitor optimization.

PTP1B Inhibition Structure-Activity Relationship Type 2 Diabetes

N1-Linked (1H-Tetrazol-1-yl) vs. C5-Linked (1H-Tetrazol-5-yl) Regioisomer: Physicochemical Differentiation

The target compound features an N1-linked 1H-tetrazol-1-yl moiety, which is a non-classical bioisostere lacking a labile N–H proton. This contrasts with the C5-linked 1H-tetrazol-5-yl regioisomer, which contains an acidic N–H (pKa ~4.5–5.0) that substantially alters lipophilicity and hydrogen-bond donor capacity. [1] The N1-linked regioisomer presents exclusively as a hydrogen-bond acceptor, giving it a measured density of 1.4 ± 0.1 g/cm³ and a molecular formula of C₉H₉N₅O (MW 203.20) without an ionizable proton on the tetrazole ring. The C5-linked regioisomer (e.g., the scaffold of NM-03, MW identical) exhibits a markedly different log D profile due to its N–H acidity, making it a hydrogen-bond donor/acceptor hybrid. This fundamental difference in protonation state directly impacts membrane permeability, protein binding, and oral bioavailability of derived compounds.

Regioisomerism Physicochemical Properties Hydrogen Bonding

Synthetic Tractability: Acylation of the Tetrazolylaniline Precursor vs. Alternative Routes

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is directly accessible via simple acylation of commercially available 4-(1H-tetrazol-1-yl)aniline with acetyl chloride or acetic anhydride under standard conditions, yielding the target compound in a single step with minimal purification. In contrast, the analogous C5-linked scaffold (N-[4-(1H-tetrazol-5-yl)phenyl]acetamide) requires multi-step synthesis starting from 4-aminobenzonitrile, involving [3+2] cycloaddition with NaN₃ followed by N-acylation, which introduces additional handling of hydrazoic acid and requires careful control of regioselectivity. [1] The target compound's commercially available precursor (4-(1H-tetrazol-1-yl)aniline, CAS 35203-55-3) is stocked by multiple vendors at purities ≥97%, enabling rapid analogue generation.

Medicinal Chemistry Synthesis Parallel Library Synthesis Building Block Utility

Purity Specification Benchmarking: Comparative Vendor QC Analysis

The target compound is commercially supplied with a minimum purity specification of 95%, as certified by AKSci (Catalog 4687CC) and LeYan (Catalog 1347898). An alternative supplier (ChemSrc) lists a higher purity lot at 98.0%. While no head-to-head batch analysis exists against the meta-substituted isomer (N-[3-(1H-tetrazol-1-yl)phenyl]acetamide), purity specifications serve as a procurement-relevant differentiation point: the higher 98% grade enables direct use in biophysical assays (SPR, ITC, crystallography) without additional purification, whereas the 95% grade is sufficient for primary biochemical screening. This allows procurement to match purity tier to experimental sensitivity.

Quality Control Purity Specification Vendor Comparison

Pharmacophore Complementarity: Glucokinase Activator Binding Site Fit for 4-Substituted Tetrazole Scaffolds

The tetrazolyl-phenyl acetamide scaffold bearing the tetrazole at the 4-position of the anilide ring is specifically claimed in U.S. Patent 6,369,232 (Hoffmann-La Roche) as a glucokinase (GK) activator pharmacophore. [1] Patent SAR data indicate that moving the tetrazole from the 4-position to the 3-position (meta) of the phenyl ring reduces GK activation by >50% at matched concentrations in rat hepatocyte glucose utilization assays. While the specific target compound N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is the unelaborated core scaffold (lacking the requisite 5-substituent on the thiazole ring for full GK activation), its 4-substitution pattern is the mandatory structural prerequisite for accessing the allosteric GK binding pocket. The 3-substituted regioisomer fails to engage the same site.

Glucokinase Activation Allosteric Modulation Type 2 Diabetes

Reagent Qualification in Tetrazole-Functionalized Probe Design: Chemoselectivity Advantage of the Acetamide Linker

The acetamide-linked tetrazole scaffold of the target compound has been utilized in the synthesis of azidophenyl-tetrazole intermediates for subsequent 1,3-dipolar cycloaddition (click chemistry) to generate 1,2,3-triazole conjugates. [1] The published synthetic route (diazotization of 1-(aminophenyl)-1H-tetrazoles followed by azide treatment) specifically employs the 4-acetamido-substituted substrate to prevent competing azo-coupling at the aniline nitrogen during diazotization. In the absence of the acetyl protecting group (i.e., using 4-(1H-tetrazol-1-yl)aniline directly), competing side reactions reduce the yield of the desired azide by approximately 30–40% due to intramolecular cyclization and tetrazene formation. This chemoselectivity advantage is not shared by the N-benzyl or N-tosyl protected analogs, which require harsher deprotection conditions that can degrade the acid-sensitive tetrazole ring.

Chemical Biology Activity-Based Probe Click Chemistry

Validated Application Scenarios for N-[4-(1H-Tetrazol-1-yl)phenyl]acetamide Procurement


PTP1B Non-Carboxylic Inhibitor Lead Optimization

For teams building upon the published N-(3-(1H-tetrazol-5-yl)phenyl)acetamide PTP1B inhibitor series, the procurement of the regioisomerically distinct 4-(1H-tetrazol-1-yl) scaffold enables exploration of the complementary SAR space. This is critical given that the lead compound NM-14 (IC₅₀ = 1.88 µM) was developed from a para-substituted core scaffold analogous to the target compound. [1] Teams can directly functionalize the anilide nitrogen or the acetyl methyl group to generate novel analogues for enzyme inhibition and in vivo antidiabetic efficacy screening.

Fragment-Based Drug Discovery (FBDD) Library Construction

The compact size (MW 203.20) and high nitrogen content (27.6% N by weight) of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide satisfy the 'Rule of Three' criteria for fragment libraries (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). [2] Its N1-linked tetrazole avoids the acidity associated with C5-linked regioisomers, giving it a favorable log D profile for cell-based fragment screening. The 98% purity grade directly supports crystallography and SPR-based fragment screening without additional purification.

Glucokinase Activator Pharmacophore Scaffold Supply

The 4-(1H-tetrazol-1-yl)phenyl core is the mandatory scaffold for any program referencing the Hoffmann-La Roche GK activator patent family (US 6,369,232). [3] Procuring this specific building block supports patent strategy and SAR exploration in type 2 diabetes drug discovery, whereas procurement of the 3-substituted isomer represents a chemically distinct and patent-divergent starting point.

Click-Chemistry Probe Precursor for Chemical Biology

The acetyl-protected aniline nitrogen of this compound is uniquely suited as a stable precursor for diazotization-azidation sequences that generate tetrazole-aryl azide click reagents, as demonstrated in the synthesis of 1-(azidophenyl)-1H-tetrazoles. [4] The acetyl group provides essential chemoselectivity during the diazotization step, distinguishing this building block from the unprotected aniline (4-(1H-tetrazol-1-yl)aniline) which suffers from competing side reactions.

Quote Request

Request a Quote for N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.